molecular formula C18H12FN3O3 B2364420 N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849229-24-9

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2364420
CAS RN: 849229-24-9
M. Wt: 337.31
InChI Key: ZSHUAHDGLRPWMQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as FOPBAP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Radioligand Imaging and Neuroinflammation

Research has highlighted the utility of similar fluorine-substituted compounds as selective ligands for imaging applications. For instance, derivatives like DPA-714 have been used in positron emission tomography (PET) for imaging the translocator protein (18 kDa), a marker for neuroinflammation, showcasing the compound's potential in neuroscientific research and diagnosis of neurodegenerative diseases (Dollé et al., 2008). Further studies on novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have confirmed their affinity for the translocator protein 18 kDa (TSPO), emphasizing their importance in detecting early biomarkers of neuroinflammatory processes (Damont et al., 2015).

Antiviral and Antibacterial Research

The compound and its derivatives have shown promising results in antiviral and antibacterial research. A study on a similar molecule revealed its potential as an antiviral agent against COVID-19 by inhibiting SARS-CoV-2 protein, highlighting the importance of such compounds in developing antiviral drugs (Mary et al., 2020). Additionally, oxazolidinone analogs, which share structural similarities, have demonstrated broad-spectrum antibacterial activities, underscoring their utility in combating resistant bacterial infections (Zurenko et al., 1996).

Drug Design and Molecular Docking

Compounds related to "N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide" have been employed in the rational design of inhibitors targeting specific enzymes, such as acetohydroxyacid synthase (AHAS), pivotal in branched-chain amino acid biosynthesis. This application in drug design, supported by molecular docking and 3D quantitative structure-activity relationship (QSAR) models, showcases the potential of these compounds in creating herbicides and potentially other therapeutic agents (He et al., 2007).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHUAHDGLRPWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

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